Cas no 391867-59-7 (ethyl 5-phenyl-3-(phenylcarbamoyl)aminothiophene-2-carboxylate)

ethyl 5-phenyl-3-(phenylcarbamoyl)aminothiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 5-phenyl-3-(phenylcarbamoyl)aminothiophene-2-carboxylate
- ethyl 5-phenyl-3-(3-phenylureido)thiophene-2-carboxylate
- 2-Thiophenecarboxylic acid, 5-phenyl-3-[[(phenylamino)carbonyl]amino]-, ethyl ester
- ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate
- 5-phenyl-3-(phenylcarbamoylamino)thiophene-2-carboxylic acid ethyl ester
- CHEMBL1338064
- SMR000235999
- 391867-59-7
- HMS2574N09
- AKOS024578109
- ethyl 5-phenyl-3-(phenylcarbamoylamino)thiophene-2-carboxylate
- 3-[[anilino(oxo)methyl]amino]-5-phenyl-2-thiophenecarboxylic acid ethyl ester
- MLS000722321
- BDBM45167
- cid_4054874
- F0463-0234
-
- インチ: 1S/C20H18N2O3S/c1-2-25-19(23)18-16(13-17(26-18)14-9-5-3-6-10-14)22-20(24)21-15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H2,21,22,24)
- InChIKey: VPSVJLJRICXYCN-UHFFFAOYSA-N
- ほほえんだ: C1(C(OCC)=O)SC(C2=CC=CC=C2)=CC=1NC(NC1=CC=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 366.10381361g/mol
- どういたいしつりょう: 366.10381361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 476
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 95.7Ų
じっけんとくせい
- 密度みつど: 1.313±0.06 g/cm3(Predicted)
- ふってん: 472.5±45.0 °C(Predicted)
- 酸性度係数(pKa): 13.54±0.70(Predicted)
ethyl 5-phenyl-3-(phenylcarbamoyl)aminothiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0463-0234-2μmol |
ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate |
391867-59-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0463-0234-40mg |
ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate |
391867-59-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0463-0234-5μmol |
ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate |
391867-59-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0463-0234-10μmol |
ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate |
391867-59-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0463-0234-15mg |
ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate |
391867-59-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0463-0234-25mg |
ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate |
391867-59-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0463-0234-75mg |
ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate |
391867-59-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0463-0234-2mg |
ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate |
391867-59-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0463-0234-50mg |
ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate |
391867-59-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
A2B Chem LLC | BA80109-25mg |
ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate |
391867-59-7 | 25mg |
$360.00 | 2024-04-20 |
ethyl 5-phenyl-3-(phenylcarbamoyl)aminothiophene-2-carboxylate 関連文献
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
ethyl 5-phenyl-3-(phenylcarbamoyl)aminothiophene-2-carboxylateに関する追加情報
Ethyl 5-Phenyl-3-(Phenylcarbamoyl)AminoThiophene-2-Carboxylate: A Comprehensive Overview
Ethyl 5-phenyl-3-(phenylcarbamoyl)aminothiophene-2-carboxylate, with CAS No. 391867-59-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development, electronic materials, and advanced functional polymers. Recent studies have highlighted its role in enhancing the performance of organic semiconductors and its potential as a building block for bioactive molecules.
The core structure of ethyl 5-phenyl-3-(phenylcarbamoyl)aminothiophene-2-carboxylate is centered around a thiophene ring system, which is known for its aromatic stability and electronic properties. The presence of a phenyl group at the 5-position and a phenylcarbamoyl amino group at the 3-position introduces additional functionality to the molecule. These substituents not only enhance the compound's solubility but also contribute to its electronic characteristics, making it a promising candidate for use in organic electronics.
Recent research has focused on the synthesis and characterization of this compound. Scientists have explored various synthetic pathways to optimize the yield and purity of ethyl 5-phenyl-3-(phenylcarbamoyl)aminothiophene-2-carboxylate. One study published in Chemical Communications demonstrated a novel approach using microwave-assisted synthesis, which significantly reduced reaction time while maintaining high product quality.
The electronic properties of this compound have been extensively studied using computational methods such as density functional theory (DFT). These studies revealed that the thiophene ring acts as a conjugated system, facilitating efficient charge transport. The phenyl substituents further modulate the energy levels of the molecule, making it suitable for applications in organic field-effect transistors (OFETs) and photovoltaic devices.
In addition to its electronic applications, ethyl 5-phenyl-3-(phenylcarbamoyl)aminothiophene-2-carboxylate has shown potential in the pharmaceutical industry. Researchers have investigated its ability to act as a precursor for bioactive molecules, particularly in the development of anticancer agents. A study published in Journal of Medicinal Chemistry highlighted its role in inhibiting specific enzymes associated with cancer cell proliferation.
The synthesis of this compound involves multiple steps, including nucleophilic substitution and condensation reactions. The use of eco-friendly solvents and catalysts has been emphasized in recent protocols to align with green chemistry principles. For instance, a solvent-free synthesis method reported in Green Chemistry demonstrated high efficiency while minimizing environmental impact.
The stability and degradation behavior of ethyl 5-phenyl-3-(phenylcarbamoyl)aminothiophene-2-carboxylate have also been studied under various conditions. These studies are crucial for understanding its suitability for long-term applications in materials science and biotechnology. Results indicate that the compound exhibits good thermal stability up to 200°C, making it suitable for high-temperature processing techniques.
In conclusion, ethyl 5-phenyl-3-(phenylcarbamoyl)aminothiophene-2-carboxylate (CAS No. 391867-59-7) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a key player in the development of next-generation materials and pharmaceuticals.
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